

structural comparison of 4-(Isoindolin-2yl)benzaldehyde derivatives

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Compound of Interest		
Compound Name:	4-(Isoindolin-2-yl)benzaldehyde	
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A comparative analysis of **4-(isoindolin-2-yl)benzaldehyde** derivatives reveals a class of compounds with diverse biological activities, influenced by the nature and position of substituents on the core structure. This guide provides a structural comparison of these derivatives, supported by experimental data on their synthesis, characterization, and biological evaluation, primarily focusing on their anticancer and enzyme inhibition properties.

Structural Features and Spectroscopic Analysis

The core structure consists of an isoindolinone moiety linked to a benzaldehyde group at the 4-position. X-ray crystallography studies of the parent compound, 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde, show a significant dihedral angle between the phthalimide and benzene rings, typically around 56.22°.[1] This spatial arrangement is a key feature influencing the interaction of these molecules with biological targets.

Spectroscopic characterization through FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry are standard methods to confirm the structures of these derivatives. For instance, in novel isoindolinone derivatives, the structures were confirmed by the presence of characteristic peaks in FT-IR for C=O groups and signals in the aromatic region of ¹H and ¹³C NMR spectra. [2]

Comparative Biological Activity

The biological activity of **4-(isoindolin-2-yl)benzaldehyde** derivatives is highly dependent on the substituents. Modifications on the isoindolinone or the benzaldehyde ring can lead to a



range of activities, including anticancer, carbonic anhydrase inhibition, and anticholinesterase activity.

Anticancer Activity

Structure-activity relationship (SAR) studies on isoindolinone derivatives have highlighted the importance of the isoindole core for their antiproliferative effects.[2] For example, certain 3-substituted 2-indolinone derivatives have been synthesized and evaluated for their cytotoxic activity against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF7) cell lines, showing moderate activity.[3]

Carbonic Anhydrase Inhibition

Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) I and II isoforms. Several compounds exhibited potent inhibitory activity with K_i values in the low nanomolar range, demonstrating high affinity for these enzymes.[4] For instance, some derivatives showed superior inhibitory effects compared to the standard drug acetazolamide (AAZ).[4]

Anticholinesterase Activity

A series of isoindolin-1,3-dione-based acetohydrazide derivatives were designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds displayed remarkable potency against AChE, with IC₅₀ values in the sub-micromolar range.[5] Kinetic studies revealed a competitive mode of inhibition for the most potent compound.[5]

Data Summary



Compound Class	Biological Target	Key Findings	Reference
3-Substituted 2- Indolinones	Cancer Cell Lines (HT-29, MCF7)	Moderate cytotoxic activity observed.	[3]
Novel Isoindolinones	Carbonic Anhydrase I & II	Potent inhibition with K _i values in the nanomolar range.	[4]
Isoindolin-1,3-dione Acetohydrazides	Acetylcholinesterase (AChE)	High potency with IC ₅₀ values from 0.11 to 0.86 μM.	[5]

Experimental Protocols General Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde

The title compound can be synthesized from phthalic anhydride and 4-aminobenzaldehyde.[1] A typical procedure involves reacting equimolar amounts of the two starting materials in a suitable solvent, such as glacial acetic acid, under reflux. The product precipitates upon cooling and can be purified by recrystallization.

Synthesis of Isoindolin-1,3-dione-based Acetohydrazide Derivatives

The synthesis of these derivatives is a multi-step process.[5]

- Synthesis of (3-(1,3-dioxoisoindolin-2-yl)propoxy)benzaldehyde: A mixture of phthalimide, a
 hydroxybenzaldehyde derivative, and K₂CO₃ in DMF is heated at 80 °C. The product is
 precipitated by pouring the reaction mixture into crushed ice.[5]
- Synthesis of Hydrazide Derivatives: The aldehyde from the previous step is reacted with a hydrazide in the presence of a catalytic amount of p-TSA under reflux to yield the final acetohydrazide derivatives.[5]

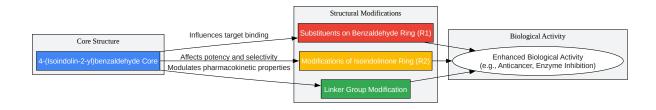
In Vitro Enzyme Inhibition Assay (AChE)



The inhibitory effects of the synthesized compounds against AChE are determined using a modified Ellman's method. The assay is typically performed in a 96-well microplate. The reaction mixture contains the enzyme, the substrate (acetylthiocholine iodide), and DTNB (Ellman's reagent) in a phosphate buffer (pH 8.0). The absorbance is measured at 412 nm. The IC₅₀ values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.[5]

Visualizing Structure-Activity Relationships

The following diagram illustrates the general structure-activity relationship for the biological activity of isoindolinone derivatives.



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